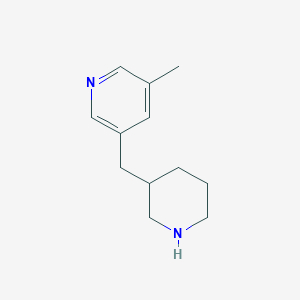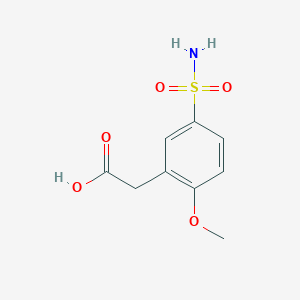
2-Methyl-2-(piperazin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol It is characterized by the presence of a piperazine ring attached to a propan-1-amine backbone, with a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperazin-1-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(piperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield amine oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Applications De Recherche Scientifique
2-Methyl-2-(piperazin-1-yl)propan-1-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Methyl-2-(piperazin-1-yl)propan-1-amine include:
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 1-(3-Aminopropyl)-4-methylpiperazine
- Dimethyl [2-methyl-1-(piperazin-1-yl)propan-2-yl]amine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methyl group at the second position of the propan-1-amine backbone and the piperazine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H19N3 |
|---|---|
Poids moléculaire |
157.26 g/mol |
Nom IUPAC |
2-methyl-2-piperazin-1-ylpropan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-8(2,7-9)11-5-3-10-4-6-11/h10H,3-7,9H2,1-2H3 |
Clé InChI |
ICOPKYIGMQPYRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B13636562.png)













